Tert-butyl 4-[2-(1-hydroxyethyl)pyridin-4-yl]oxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[2-(1-hydroxyethyl)pyridin-4-yl]oxypiperidine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyridine ring, and a tert-butyl ester group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-[2-(1-hydroxyethyl)pyridin-4-yl]oxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can also be utilized to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[2-(1-hydroxyethyl)pyridin-4-yl]oxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Tert-butyl 4-[2-(1-hydroxyethyl)pyridin-4-yl]oxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 4-[2-(1-hydroxyethyl)pyridin-4-yl]oxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)piperidine: A simpler analog with similar structural features.
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Another related compound with a different functional group.
Uniqueness
Tert-butyl 4-[2-(1-hydroxyethyl)pyridin-4-yl]oxypiperidine-1-carboxylate is unique due to its combination of a piperidine ring, a pyridine ring, and a tert-butyl ester group. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C17H26N2O4 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
tert-butyl 4-[2-(1-hydroxyethyl)pyridin-4-yl]oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O4/c1-12(20)15-11-14(5-8-18-15)22-13-6-9-19(10-7-13)16(21)23-17(2,3)4/h5,8,11-13,20H,6-7,9-10H2,1-4H3 |
InChI Key |
XNOFFXGYQZOVQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC(=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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